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Estazolam-d5

Cat. No.: B580031
CAS No.: 170082-16-3
M. Wt: 299.773
InChI Key: CDCHDCWJMGXXRH-RALIUCGRSA-N
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Description

Theoretical Foundations of Isotopic Labeling in Quantitative Analysis

Isotopic labeling forms the bedrock of highly accurate quantitative analytical methods. By incorporating stable isotopes, researchers can create internal standards that closely mimic the behavior of the target analyte, thereby improving the reliability and precision of measurements wikipedia.org.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard technique for accurate quantification, especially for trace analytes in complex matrices benthamdirect.combritannica.com. The core principle of IDMS involves adding a known amount of an isotopically labeled analog (the "spike") of the target compound to the sample. This labeled standard then undergoes the same sample preparation and ionization processes as the native analyte wikipedia.org. By measuring the ratio of the labeled to the unlabeled analyte in the final sample using mass spectrometry, the original concentration of the analyte can be determined with high accuracy, irrespective of sample losses during preparation or variations in instrument response wikipedia.orgbenthamdirect.comrsc.org. This method is particularly valuable when conventional quantitative methods are challenging due to low analyte concentrations or complex sample matrices britannica.com.

Advantages of Deuterated Analogs as Internal Standards in Complex Matrices

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are frequently employed as internal standards clearsynth.comscioninstruments.com. These compounds offer several advantages in complex matrices such as biological fluids (e.g., blood, urine, plasma) or environmental samples clearsynth.comscioninstruments.com.

Mimicry of Analyte Behavior: Deuterated standards exhibit chemical and physical properties very similar to the native analyte, including chromatographic retention and ionization efficiency clearsynth.comscioninstruments.com. This close resemblance ensures they are affected similarly by sample preparation steps, matrix effects, and instrumental variations clearsynth.comscioninstruments.comtexilajournal.com.

Correction for Variability: By co-eluting with the analyte, deuterated internal standards effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument sensitivity clearsynth.comscioninstruments.comtexilajournal.com. This leads to improved accuracy and precision in quantitative measurements.

Distinguishable Mass: The mass difference between the deuterated standard and the native analyte allows for their clear differentiation by mass spectrometry wikipedia.orgclearsynth.com. This distinction is crucial for accurate ratio measurements wikipedia.org.

Overview of Benzodiazepine (B76468) Analytical Challenges and the Role of Deuterated Standards

Benzodiazepines, a class of psychoactive drugs, present significant analytical challenges when quantified in biological samples numberanalytics.comscielo.brmdpi.com. These challenges include:

Low Concentrations: In forensic and clinical toxicology, benzodiazepines may be present at very low concentrations, requiring highly sensitive analytical methods numberanalytics.com.

Complex Biological Matrices: Biological fluids contain numerous endogenous compounds that can interfere with analysis, leading to matrix effects and reduced accuracy numberanalytics.comscielo.brnih.gov.

Metabolism and Excretion: Benzodiazepines are often rapidly metabolized and eliminated, necessitating methods that can accurately detect both parent drugs and their metabolites, sometimes requiring specific sample preparation techniques like hydrolysis mdpi.comunboundmedicine.comdrugs.comnih.gov.

Structural Similarities: Many benzodiazepines share similar chemical structures, which can lead to cross-reactivity in less selective analytical methods mdpi.comnih.gov.

Deuterated benzodiazepine standards, such as Estazolam-d5, are critical for overcoming these challenges scioninstruments.comtexilajournal.commdpi.comnyc.gov. They serve as internal standards in mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) to ensure accurate quantification by compensating for the aforementioned issues scioninstruments.comtexilajournal.commdpi.comnyc.gov. The use of these labeled analogs significantly improves the precision, accuracy, and reliability of benzodiazepine measurements in complex biological matrices clearsynth.comscioninstruments.comtexilajournal.com.

Significance of this compound in Contemporary Analytical and Metabolic Investigations

This compound is a stable isotope-labeled analog of estazolam, a benzodiazepine used for the short-term treatment of insomnia unboundmedicine.comsigmaaldrich.com. Its primary significance lies in its role as an internal standard for the accurate quantification of estazolam in various biological samples sigmaaldrich.comsigmaaldrich.com.

This compound is extensively utilized in:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: It is crucial for tracking the absorption, distribution, metabolism, and excretion (ADME) of estazolam in vivo, providing essential data for drug development and understanding drug behavior in the body symeres.comsigmaaldrich.comcymitquimica.comsci-hub.se.

Clinical and Forensic Toxicology: this compound is employed in the analysis of biological samples (urine, serum, plasma) for drug testing, monitoring therapeutic drug levels, and investigating cases of intoxication or drug-facilitated crimes numberanalytics.comnyc.govsigmaaldrich.comlcms.czfishersci.comnih.gov. Its use ensures the accuracy and reliability of results in these critical applications.

Metabolic Investigations: Researchers use this compound to study the metabolic pathways of estazolam, identifying and quantifying its metabolites to understand drug biotransformation and potential drug-drug interactions symeres.comsigmaaldrich.comcymitquimica.com.

Method Development and Validation: It is instrumental in developing and validating analytical methods for estazolam and related benzodiazepines, ensuring that the methods are robust, sensitive, and specific clearsynth.comscioninstruments.comtexilajournal.commdpi.com.

Data Table: Applications and Properties of this compound in Research

Application AreaSpecific UseAnalytical Technique(s)Key BenefitReference(s)
Pharmacokinetics (PK) Quantifying estazolam levels in biological fluids to study absorption, distribution, metabolism, and excretion (ADME) profiles.LC-MS/MS, GC-MSAccurate determination of drug concentration over time, enabling PK parameter calculation. sigmaaldrich.comcymitquimica.comsci-hub.se
Metabolic Studies Tracking and quantifying estazolam metabolites to understand biotransformation pathways and identify active or inactive metabolites.LC-MS/MSPrecise measurement of metabolic products, aiding in drug safety and efficacy assessments. symeres.comsigmaaldrich.comcymitquimica.com
Clinical Toxicology Measuring estazolam concentrations in patient samples for therapeutic drug monitoring and clinical diagnosis.LC-MS/MS, GC-MSEnsures accurate patient drug levels, preventing under- or over-dosing. sigmaaldrich.comfishersci.com
Forensic Toxicology Detecting and quantifying estazolam in biological samples for drug-facilitated crimes, post-mortem analysis, and drug abuse screening.LC-MS/MS, GC-MSHigh sensitivity and specificity for reliable identification and quantification in challenging forensic cases. numberanalytics.comnyc.govsigmaaldrich.comlcms.czfishersci.comnih.gov
Analytical Method Development Validating analytical methods for estazolam and other benzodiazepines, ensuring accuracy, precision, and robustness.LC-MS/MS, GC-MSCompensates for matrix effects and instrument variability, leading to reliable method performance. clearsynth.comscioninstruments.comtexilajournal.commdpi.com
Internal Standard Properties Acts as a stable isotope-labeled internal standard for quantitative analysis.Mass SpectrometryNearly identical chemical properties to estazolam, differing only in mass, allowing for precise ratio measurements and error correction. wikipedia.orgwikipedia.orgclearsynth.comscioninstruments.com
Chemical Identity (for reference) Empirical Formula: C₁₆D₅H₆ClN₄; Molecular Weight: 299.77 g/mol N/AProvides essential information for analytical method setup and data interpretation. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClN4 B580031 Estazolam-d5 CAS No. 170082-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHDCWJMGXXRH-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718714
Record name 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170082-16-3
Record name 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170082-16-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization Methodologies of Estazolam D5

Advanced Synthetic Pathways for Deuterated Benzodiazepines

The synthesis of deuterated compounds, particularly for use as internal standards, demands precision to ensure the isotopic label is stable and located at a specific position within the molecule. nih.gov This prevents the label from being lost during metabolic processes or sample preparation.

Isotopic labeling is a technique that involves the incorporation of isotopic atoms into a compound's molecular structure. For Estazolam-d5, the goal is to replace the five hydrogen atoms on the phenyl ring with deuterium (B1214612). The primary strategy for achieving such site-specific deuteration is to use a deuterated precursor or building block in the chemical synthesis. biomedres.us This approach is generally preferred over hydrogen-deuterium exchange reactions on the final molecule, as it offers greater control over the location and number of incorporated deuterium atoms, resulting in high isotopic enrichment.

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, means that deuterated drugs can have significantly lower rates of metabolism and a longer half-life. zeochem.com While this compound is primarily used as an analytical standard, this principle underlies the stability of the deuterated phenyl ring during analysis.

The synthesis of this compound would logically follow the established synthetic routes for Estazolam, but with the introduction of a deuterated starting material. A plausible pathway involves using a deuterated benzoyl chloride (benzoyl chloride-d5) to introduce the labeled phenyl group. This method is analogous to the synthesis of other complex deuterated molecules where a labeled precursor is reacted to build the final compound. biomedres.us

The reaction would proceed through several key steps, starting with the acylation of an appropriate aminobenzophenone precursor, followed by cyclization and the formation of the triazole ring structure characteristic of Estazolam. wikipedia.org Reaction conditions must be carefully controlled at each stage to maximize yield and maintain the integrity of the isotopic label.

Proposed Synthetic Pathway for this compound

Step Reaction Key Precursors/Reagents Purpose
1 Acylation 2-amino-5-chlorobenzophenone, Benzoyl chloride-d5, Base (e.g., pyridine) Introduction of the deuterated phenyl group to form a deuterated amide intermediate.
2 Cyclization Polyphosphoric acid or similar condensing agent Formation of the seven-membered diazepine (B8756704) ring.

| 3 | Triazole Ring Formation | Hydrazine, followed by an orthoester (e.g., triethyl orthoformate) | Construction of the fused triazole ring to yield the final this compound molecule. |

Purification and Isolation Techniques for High-Purity this compound

Achieving high chemical and isotopic purity is critical for isotopically labeled compounds intended for use as analytical standards. moravek.com Impurities could interfere with quantification and compromise the accuracy of results. The purification process for this compound involves separating the final product from unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

High-performance liquid chromatography (HPLC) is one of the most reliable and widely used techniques for the purification of pharmaceutical compounds and their labeled analogs. moravek.com Its high resolving power allows for the effective separation of the target compound from closely related impurities. Other chromatographic techniques, such as thin-layer chromatography (TLC), can also be employed for purification, particularly in separating the crude product before final polishing steps. nih.gov Following separation, techniques like nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and assess the isotopic purity of the final product. moravek.com

Comparison of Purification Techniques

Technique Principle Advantages Application for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase. High resolution, high sensitivity, suitable for complex mixtures, and automatable. Final purification step to achieve >98% chemical and isotopic purity.
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support. Rapid, low cost, useful for reaction monitoring and crude purification. nih.gov Initial cleanup of the reaction mixture before final purification by HPLC.

| Recrystallization | Solubilizing the compound in a hot solvent and allowing it to crystallize upon cooling. | Effective for removing impurities with different solubility profiles. | Can be used as an intermediate purification step if a suitable solvent system is found. |

Chemical Derivatization Approaches for Enhanced Analytical Performance (e.g., Silylation)

For analysis by gas chromatography (GC), many benzodiazepines require chemical derivatization to improve their thermal stability and volatility, which enhances chromatographic peak shape and sensitivity. researchgate.netnist.gov Silylation is a common and effective derivatization technique for this purpose. mdpi.com This process involves replacing active hydrogen atoms, such as those in N-H or O-H groups, with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net

Silylation of this compound would typically be performed using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as 1% trimethylchlorosilane (TMCS). mdpi.comsemanticscholar.orgnih.gov The derivatization makes the molecule more suitable for GC-MS analysis by preventing thermal degradation in the hot injector port and improving its passage through the GC column. researchgate.net Studies have shown that factors such as the concentration of the silylating reagent and the solvent volume are pivotal for achieving high derivatization efficiency. mdpi.comsemanticscholar.orgnih.gov

Key Factors in the Silylation of Benzodiazepines for GC-MS Analysis

Factor Description Optimal Conditions Rationale
Silylating Reagent The chemical used to introduce the silyl (B83357) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) is widely used and effective. mdpi.comsemanticscholar.orgnih.gov BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to enhance the reaction rate. researchgate.net
Reagent Concentration The amount of silylating agent relative to the analyte. Higher volumes of BSTFA generally lead to increased silylation efficiency. mdpi.com A higher concentration accelerates the reaction rate by increasing molecular collisions. mdpi.com
Solvent The medium in which the reaction takes place. The choice and volume of solvent (e.g., ethyl acetate) are critical factors. mdpi.com The solvent affects the solubility of the analyte and the reaction kinetics.

| Temperature & Time | The thermal energy and duration applied to the reaction. | Effective silylation can be achieved at various temperatures (e.g., 30-90°C) within a relatively short time (<35 min). mdpi.comresearchgate.net | While less critical than reagent concentration, sufficient time and temperature are needed to drive the reaction to completion. mdpi.com |

Advanced Analytical Methodologies Utilizing Estazolam D5 As an Internal Standard

Chromatographic Separation Principles and Applications

The separation of estazolam from other compounds in a sample is a prerequisite for accurate quantification. Estazolam-d5 is employed as an internal standard in both liquid and gas chromatography to ensure the precision of these separations.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC, coupled with tandem mass spectrometry (UHPLC-MS/MS), is a powerful tool for the analysis of benzodiazepines. waters.com Methods are developed to achieve rapid and efficient separation of multiple analytes, including estazolam, from complex matrices like serum, plasma, or urine. oup.comnih.gov In a typical UHPLC method, this compound is added to the sample prior to extraction. The entire sample is then subjected to a separation process on a specialized column. The development of these methods involves optimizing various parameters to ensure a short analysis time while maintaining the necessary separation for accurate quantification. waters.com For instance, a validated UPLC-MS/MS method can quantitate 21 different benzodiazepines and related compounds with an injection-to-injection run time of just 7.5 minutes. oup.com

Gas Chromatography (GC) Method Development for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another common technique for benzodiazepine (B76468) analysis. nih.govspringernature.com Because many benzodiazepines, including estazolam, are not sufficiently volatile for direct GC analysis, a derivatization step is required. researchgate.net This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable compound. A common agent for this is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), which produces tert-butyldimethyl silyl (B83357) derivatives. nih.govresearchgate.net this compound is added before the extraction and derivatization steps, ensuring that any variability or inefficiency in these processes affects both the analyte and the internal standard equally, thus preserving the accuracy of the final measurement. researchgate.net

Stationary Phase and Mobile Phase Optimization

The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving effective chromatographic separation.

For UHPLC applications, reversed-phase columns, such as the Acquity UPLC BEH C18, are frequently used. waters.comoup.com These columns contain a non-polar stationary phase. The mobile phase typically consists of a mixture of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as methanol or acetonitrile). oup.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of compounds within a single analytical run. oup.com

For GC methods, a wide-bore DB-17 column or similar is often utilized for the separation of derivatized estazolam. nih.gov The optimization of the temperature program of the GC oven is crucial for separating the different benzodiazepine derivatives.

The table below summarizes typical chromatographic conditions for the analysis of estazolam using this compound as an internal standard.

ParameterUHPLC MethodGC Method
Column (Stationary Phase) Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7-μm) oup.comWide-bore DB-17 nih.gov
Mobile Phase / Carrier Gas A: 0.1% formic acid in waterB: 0.1% formic acid in methanol oup.comHelium or Nitrogen
Flow Rate 0.40 mL/min oup.comN/A
Elution Type Gradient oup.comTemperature Program
Analysis Time ~7.5 minutes oup.comVariable
Derivatization Not requiredRequired (e.g., with MTBSFTA) researchgate.net

Mass Spectrometric Detection Techniques

Mass spectrometry provides the high selectivity and sensitivity required for detecting and quantifying low concentrations of drugs in biological samples. When paired with chromatography, it is the gold standard for toxicological and forensic analysis.

Tandem Mass Spectrometry (MS/MS) Applications (e.g., LC-MS/MS, GC-MS/MS)

Tandem mass spectrometry (MS/MS) is the most common detection technique used with this compound. The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. oup.com In this mode, the first quadrupole selects the specific precursor ion (the ionized molecule of interest), which for this compound is m/z 300.1. oup.comuakron.edu This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific product ion (a characteristic fragment) to be detected. oup.com

This process is highly specific because only a compound that has the correct precursor ion mass and fragments to produce the correct product ion will be detected. By monitoring specific precursor-to-product ion transitions for both estazolam and this compound, the instrument can quantify the analyte with high precision and accuracy, even in the presence of other substances. nih.gov The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve for quantification.

The table below details typical MS/MS parameters for Estazolam and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Estazolam295.1 nih.gov267.1 / 205.0 nih.gov50 oup.com25 / 34 oup.com
This compound (Internal Standard) 300.0 oup.com272.0 oup.com50 oup.com25 oup.com

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, offers an alternative and often more powerful approach for analysis. chromatographyonline.comsemanticscholar.org Unlike tandem MS, which monitors specific mass transitions, HRMS measures the mass of ions with very high accuracy (typically to four or five decimal places). semanticscholar.org

This capability provides several advantages. Firstly, the high mass accuracy allows for the calculation of an elemental formula, which provides extremely confident identification of the compound. Secondly, HRMS can help to eliminate interferences that may occur in tandem MS when another compound in the sample has the same precursor and product ion masses as the target analyte. chromatographyonline.com In a study comparing benzodiazepine analysis on a standard triple-quadrupole system versus a high-resolution QTOF system, the QTOF was able to eliminate false positive results caused by interferences. chromatographyonline.com The use of this compound as an internal standard remains crucial in HRMS methods to ensure the highest level of quantitative accuracy.

Ionization Modes (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

In the quantitative analysis of estazolam using its deuterated internal standard, this compound, by liquid chromatography-mass spectrometry (LC-MS), the choice of ionization mode is critical for achieving optimal sensitivity and specificity. The two most commonly employed ionization sources for compounds like benzodiazepines are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionizable molecules. nih.gov It generates ions from a liquid phase, making it highly compatible with liquid chromatography. For benzodiazepines such as estazolam, ESI in the positive ion mode (ESI+) is frequently the preferred method. faa.gov This is because the nitrogen atoms in the benzodiazepine structure are readily protonated, forming protonated molecules [M+H]⁺. nih.gov The process is less prone to causing in-source fragmentation, which preserves the integrity of the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis. However, ESI can be susceptible to ion suppression or enhancement caused by co-eluting matrix components, which can affect the accuracy and reproducibility of the assay. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique, particularly for small, thermally stable molecules that are not effectively ionized by ESI. taylorandfrancis.com APCI involves a gas-phase ionization process initiated by a corona discharge, which can be more robust and less susceptible to matrix effects than ESI. nih.govtaylorandfrancis.com It is well-suited for analyzing moderately polar to nonpolar compounds. taylorandfrancis.com While ESI is often more efficient for benzodiazepines, some studies have shown that a mixed-mode source using both ESI and APCI can increase detector response and sensitivity for this class of compounds. researchgate.net The selection between ESI and APCI, or the use of a combined source, depends on the specific analyte, the sample matrix, and the desired sensitivity of the method. researchgate.netperkinelmer.com.ar For the analysis of estazolam, various ionization modes were evaluated in method development, with ESI+ ultimately providing the maximum ionization. faa.gov

Multiple Reaction Monitoring (MRM) Transition Optimization for Estazolam and this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantification. forensicrti.orgup.ac.za The process involves selecting a specific precursor ion (typically the [M+H]⁺ ion for estazolam) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3). forensicrti.org This precursor-to-product ion pair is known as an MRM transition.

The optimization of MRM transitions for both the analyte (estazolam) and the internal standard (this compound) is a crucial step in method development. nih.gov This is typically achieved by infusing a standard solution of each compound into the mass spectrometer and systematically varying the collision energy to find the value that produces the most intense and stable product ion signal. up.ac.za For robust quantification, at least two transitions are typically monitored for the analyte: one for quantification (the most intense) and one for confirmation. forensicrti.org A single, stable transition is usually sufficient for the deuterated internal standard. researchgate.net The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and has similar ionization and fragmentation behavior, ensures that variations during sample preparation and analysis are compensated for, leading to high accuracy and precision. nih.gov

Below is a table of representative MRM transitions for estazolam and this compound. Note that the exact mass-to-charge ratios (m/z) and optimal collision energies can vary slightly between different mass spectrometer instruments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
Estazolam295.1267.1Quantification
Estazolam295.1239.1Confirmation
This compound300.1272.1Quantification (IS)

Method Validation and Quality Control in Analytical Chemistry

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. unodc.org When using this compound as an internal standard for the quantification of estazolam, the method validation process assesses several key parameters according to regulatory guidelines. scispace.com

Linearity and Calibration Curve Construction using this compound

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. ijrpc.com To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different concentrations. wjarr.com Each standard contains a known concentration of estazolam and a constant concentration of the internal standard, this compound.

The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. A linear regression analysis is then performed on the data points. faa.gov The relationship is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with a value of >0.99 often considered evidence of a strong linear relationship. ijrpc.com The use of a weighted regression model, such as 1/x, may be employed to ensure accuracy across the entire concentration range, especially at the lower end. faa.gov

The table below shows example data for a calibration curve for estazolam using this compound as the internal standard.

Estazolam Conc. (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.025
5.00.127
25.00.635
50.01.260
100.02.515
250.06.300
500.012.550

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. unodc.orgijrpc.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. wjarr.com

These limits are crucial for determining the sensitivity of the analytical method. The LOD is often determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which it can be distinguished from the background noise, commonly at a signal-to-noise ratio of 3:1. wjarr.com The LOQ is the concentration that can be determined with a signal-to-noise ratio of 10:1 and must also meet criteria for precision and accuracy (typically within 20%). faa.govwjarr.com

ParameterDefinitionTypical Acceptance Criteria
LOD Lowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1
LOQ Lowest concentration that can be accurately and precisely quantified.Signal-to-Noise Ratio ≥ 10:1; Precision and Accuracy within 20%

For example, a validated method for detecting various benzodiazepines might establish an LOQ for estazolam at 0.005 mg/L. nih.gov

Precision and Accuracy Assessment (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ui.ac.idresearchgate.net Accuracy is the closeness of the mean test results to the true or accepted reference value. ui.ac.idresearchgate.net Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across the calibration range.

Intra-day precision and accuracy (also known as repeatability) are evaluated by analyzing multiple replicates of the QC samples within the same day, using the same analyst and equipment. ui.ac.id

Inter-day precision and accuracy (also known as intermediate precision) are assessed by analyzing the QC samples on different days to determine the variability of the method over time. uakron.edu

Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percent deviation from the nominal concentration. For bioanalytical methods, the acceptance criteria are typically a %RSD of ≤15% and an accuracy within ±15% of the nominal value, except at the LOQ, where ≤20% is often acceptable. wjarr.com

QC LevelParameterIntra-dayInter-dayAcceptance Criteria
Low (e.g., 3 ng/mL)Precision (%RSD)4.5%6.2%≤15% (%RSD) ±15% (Accuracy)
Accuracy (%)+5.1%+3.8%
Mid (e.g., 75 ng/mL)Precision (%RSD)3.1%4.5%
Accuracy (%)-2.5%-1.7%
High (e.g., 400 ng/mL)Precision (%RSD)2.8%3.9%
Accuracy (%)+1.9%+2.3%

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). medipharmsai.comeijppr.com This phenomenon can significantly impact the accuracy, precision, and sensitivity of LC-MS based methods. eijppr.com

The evaluation of matrix effects is a critical component of method validation. nih.gov A common approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. nih.gov The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression (<1) or enhancement (>1). nih.gov

The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. medipharmsai.com Because this compound is chemically identical to estazolam and differs only in isotopic composition, it has the same chromatographic retention time and experiences the same degree of matrix-induced ion suppression or enhancement as the analyte. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to a reliable and accurate quantification of the analyte. nih.govnih.gov

Stability Studies of this compound in Analytical Solutions and Matrices

The integrity of quantitative bioanalytical methods hinges on the stability of the internal standard within various solutions and biological environments. This compound, a deuterated form of estazolam, is utilized as an internal standard due to its chemical similarity and co-elution properties with the parent compound. Comprehensive stability studies are essential to confirm that its concentration remains unchanged from sample collection through to final analysis, thereby ensuring accurate quantification.

Research confirms the stability of this compound under typical laboratory conditions. These evaluations are performed on stock solutions, working solutions, and biological samples such as blood, plasma, and urine. The stability is rigorously tested under various scenarios including short-term exposure to room temperature (bench-top stability), multiple freeze-thaw cycles, and long-term storage at low temperatures (e.g., -20°C and -80°C).

For example, a comprehensive study on the stability of various benzodiazepines in blood samples demonstrated that while some compounds showed significant degradation, others like diazepam remained stable across all tested temperatures. Estazolam, in particular, was noted as being a stable benzodiazepine over a six-month period in postmortem blood, bile, and vitreous humor. Another study assessing 26 sedative hypnotics found that in urine, most compounds, including benzodiazepines, showed minimal degradation over 8 months when stored at 4°C or -20°C. These findings support the reliability of this compound as an internal standard. The results from such validation studies are often presented to demonstrate the compound's robustness.

Table 1: Representative Stability Data for this compound in Human Plasma

Stability Condition Duration Temperature Analyte Recovery Variation
Bench-top (Short-term) 8 hours Room Temperature < 10%
Freeze-thaw Cycles 3 cycles -20°C to Room Temp < 15%
Long-term 30 days -20°C < 15%
Long-term 90 days -80°C < 15%

Sample Preparation Techniques in Conjunction with this compound

Effective sample preparation is critical for isolating this compound and the target analyte (estazolam) from complex biological matrices, removing interferences, and concentrating the sample for sensitive instrumental analysis. The selection of a sample preparation technique is guided by the analyte's physicochemical properties, the matrix type, and the required detection limits. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most prevalent techniques used for this purpose.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analytes of interest from a liquid sample. For estazolam and this compound, which are moderately lipophilic, reversed-phase sorbents like C18 are commonly used.

A standard SPE protocol involves several key steps:

Conditioning: The sorbent is activated, typically with methanol, to ensure proper interaction with the analytes.

Equilibration: The sorbent is equilibrated with water or a buffer to match the pH of the sample.

Loading: The biological sample, pre-treated and spiked with this compound, is passed through the sorbent bed.

Washing: The sorbent is washed with a weak solvent to remove endogenous matrix components and other interferences.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified estazolam and this compound.

The resulting eluate is typically evaporated and reconstituted in a solvent compatible with the analytical instrument, such as a liquid chromatograph-tandem mass spectrometer (LC-MS/MS). SPE methods are favored for their high recovery rates, reproducibility, and potential for automation.

Table 2: General Solid-Phase Extraction (SPE) Protocol for this compound

Step Reagent/Solvent Purpose
Conditioning 1 mL Methanol To wet and activate the C18 sorbent
Equilibration 1 mL Deionized Water To prepare the sorbent for the aqueous sample
Sample Loading 1 mL Plasma (with this compound) To adsorb the analyte and internal standard
Washing 1 mL 5% Methanol in Water To remove hydrophilic interferences
Elution 1 mL Acetonitrile or Methanol To desorb and collect the analyte and internal standard

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a fundamental and widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of estazolam, a weakly basic compound, the pH of the aqueous sample is adjusted to an alkaline state (e.g., pH 9.0) to neutralize the molecule, thereby increasing its partitioning into the organic solvent.

The LLE procedure generally includes:

pH Adjustment: The biological sample containing this compound is buffered to an appropriate alkaline pH.

Extraction: An immiscible organic solvent, such as ethyl acetate or a mixture of n-hexane and ethyl acetate, is added, and the mixture is vigorously agitated (e.g., vortexed) to facilitate the transfer of the analytes into the organic phase.

Phase Separation: The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers.

Collection and Concentration: The organic layer is carefully collected, evaporated to dryness, and the residue is reconstituted for analysis.

LLE is valued for its simplicity and cost-effectiveness. However, challenges can include emulsion formation and lower selectivity compared to SPE. The choice of solvent is crucial for achieving high extraction efficiency and minimizing interferences.

Table 3: Common Organic Solvents for LLE of Estazolam

Solvent System Typical pH Key Characteristics
Toluene > 9.0 Good recovery for estazolam
Ethyl Acetate > 9.0 High extraction efficiency for many benzodiazepines
n-Hexane:Ethyl Acetate (70:30) Acidified Shown to yield high recovery and fewer interferences
Dichloromethane Alkaline Effective for a broad range of benzodiazepines

Enzymatic Hydrolysis Considerations in Sample Treatment (e.g., β-Glucuronidase)

Following administration, drugs like estazolam are metabolized in the body, often through a process called glucuronidation. This process attaches a glucuronic acid molecule to the drug, creating a more water-soluble metabolite that is easily excreted in urine. As a result, urine samples often contain high concentrations of estazolam-glucuronide and only trace amounts of the parent drug.

To accurately measure the total amount of estazolam ingested, a hydrolysis step is necessary to cleave the glucuronide conjugate and convert it back to the parent form. This is most commonly achieved using the enzyme β-glucuronidase. This compound is added to the sample before the hydrolysis and extraction steps to correct for any inconsistencies in the efficiency of both processes.

The sample, typically urine, is incubated with β-glucuronidase under optimized conditions of pH, temperature, and time to ensure complete cleavage. Recent advancements have introduced recombinant β-glucuronidase enzymes that can achieve rapid hydrolysis at room temperature, significantly reducing sample processing time. Following hydrolysis, the sample is then processed using SPE or LLE to extract the now-liberated estazolam and the this compound internal standard for analysis.

**Table 4: Typical Enzymatic Hydrolysis Conditions

Pre Clinical and in Vitro Metabolic Research of Estazolam Facilitated by Estazolam D5

Investigation of Estazolam Metabolic Pathways using Isotopic Tracing

Isotopic tracing with deuterated compounds like Estazolam-d5 is a cornerstone of modern drug metabolism research. It enables the tracking of the parent drug and its metabolites with high specificity and sensitivity, particularly when employing mass spectrometry techniques.

Estazolam undergoes extensive metabolism, primarily in the liver, with metabolites being eliminated largely in the urine. drugbank.comdrugs.comnih.goviarc.fr Studies have identified several key metabolites, with this compound used to confirm their origin from the parent drug. The major circulating metabolite identified is 4-hydroxy-estazolam, formed through hydroxylation. drugbank.comdrugs.comnih.goviarc.fr Other identified metabolites include 1-oxo-estazolam and 4'-hydroxy-estazolam. nih.goviarc.fr Further analysis of human urine has revealed evidence of up to 11 metabolites, with the principal metabolite not being fully characterized but believed to be a derivative of 4-hydroxy-estazolam. nih.goviarc.fr

Metabolite NamePrimary Pathway/DescriptionKey References
4-hydroxy-estazolamMajor metabolite; formed via hydroxylation of the parent compound. drugbank.comdrugs.comnih.goviarc.fr
1-oxo-estazolamIdentified as a minor metabolite. drugs.comnih.goviarc.fr
4'-hydroxy-estazolamIdentified metabolite, indicating hydroxylation at a different position. nih.goviarc.fr
Benzophenones (I & II)Identified metabolites, suggesting potential ring cleavage pathways. nih.goviarc.fr
UncharacterizedMajor metabolite in human urine, hypothesized to be a derivative of 4-hydroxy-estazolam. nih.goviarc.fr

The primary biotransformation reaction identified for estazolam is hydroxylation, specifically at the 4-position of the benzodiazepine (B76468) ring system, leading to the formation of 4-hydroxy-estazolam. drugs.comnih.goviarc.frtandfonline.comnih.gov This reaction is predominantly catalyzed by cytochrome P450 enzymes. While N-dealkylation is a common metabolic pathway for many benzodiazepines, it has not been prominently identified as a major route for estazolam in the provided literature. drugbank.comdrugs.comnih.goviarc.fr Glucuronidation, a Phase II metabolic process, is also implicated in the elimination of estazolam metabolites, rendering them more water-soluble for excretion. researchgate.netgenomind.comnih.govnih.govoup.com The use of this compound aids in confirming the mass balance and identifying the precise chemical transformations by tracking the isotopic signature through these reactions. zeochem.comnih.govgoogle.com

Enzyme Phenotyping and Inhibition Studies

Enzyme phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism. Inhibition studies then help to confirm the role of these enzymes and predict potential drug-drug interactions.

In vitro studies using expressed human cytochrome P450 (CYP) enzymes and human liver microsomes have conclusively identified CYP3A4 as the primary enzyme responsible for the 4-hydroxylation of estazolam. drugbank.comdrugs.comtandfonline.comnih.govpatsnap.com When estazolam was incubated with a panel of human CYP isoforms, metabolism to 4-hydroxy-estazolam was exclusively observed with CYP3A4. tandfonline.comnih.gov Kinetic studies further characterized this interaction, providing values for the Michaelis constant (Km) and maximum velocity (Vmax) for this specific metabolic pathway.

ParameterValueUnitReference
Km24.1µM tandfonline.comnih.gov
Vmax52.6pmol/min/mg protein tandfonline.comnih.gov

Inhibition studies using specific CYP3A4 inhibitors, such as itraconazole (B105839) and erythromycin, significantly reduced the formation of 4-hydroxy-estazolam from estazolam in a dose-dependent manner, further substantiating CYP3A4's role. tandfonline.comnih.gov The half-maximal inhibitory concentrations (IC50) for these inhibitors were determined, providing quantitative data on their potency.

InhibitorIC50 ValueUnitReference
Itraconazole1.1µM tandfonline.comnih.gov
Erythromycin12.8µM tandfonline.comnih.gov

In Vitro Models for Metabolic Studies

A variety of in vitro systems are employed to study drug metabolism, each offering distinct advantages. This compound is utilized across these models to gain comprehensive insights into its metabolic fate.

Human Liver Microsomes (HLM): HLM are a common in vitro model as they contain a high concentration of CYP enzymes, including CYP3A4, making them ideal for studying Phase I metabolism. tandfonline.comnih.govnih.gov Studies using HLM have been instrumental in identifying the major metabolites and characterizing the kinetic parameters of estazolam's 4-hydroxylation. tandfonline.comnih.gov

Recombinant Cytochrome P450 Enzymes: The use of individual recombinant CYP enzymes (e.g., expressed CYP1A2, CYP2C9, CYP3A4) allows for precise identification of which specific CYP isoform is responsible for a particular metabolic transformation. tandfonline.comnih.gov Incubation of estazolam with these systems confirmed CYP3A4 as the sole catalyst for 4-hydroxylation. tandfonline.comnih.gov

Hepatocytes: Primary human hepatocytes or hepatocyte cell lines (e.g., HepG2, HepaRG) offer a more comprehensive metabolic environment, including both Phase I and Phase II enzymes, as well as transporters. nih.gov These models can provide a more integrated view of estazolam's metabolism and potential interactions between different metabolic pathways.

The application of this compound in these in vitro models, coupled with advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), provides robust data for understanding the metabolic pathways, enzyme kinetics, and potential for drug-drug interactions involving estazolam. uakron.edufishersci.comoup.com

Compound List:

Estazolam

this compound

4-hydroxy-estazolam

1-oxo-estazolam

4'-hydroxy-estazolam

Benzophenones (I and II)

CYP3A4

CYP1A2

CYP2A6

CYP2C9

CYP2C19

CYP2D6

CYP2E1

UGT (UDP-glucuronosyltransferases)

UGT1A1

UGT1A4

UGT1A9

UGT2B7

UGT2B15

Microsomal Incubations (e.g., Liver Microsomes)

Liver microsomes, rich in cytochrome P450 (CYP) enzymes, are commonly used to investigate the initial phase of drug metabolism. Studies involving Estazolam in liver microsomes aim to identify the enzymes responsible for its biotransformation and to characterize the metabolic pathways. This compound serves as an indispensable internal standard in these incubations. By adding a known amount of this compound to each sample, researchers can accurately quantify the formation rate of Estazolam metabolites, such as 4-hydroxyestazolam, which is primarily mediated by CYP3A4. This allows for the determination of kinetic parameters (e.g., Km, Vmax) and the assessment of enzyme inhibition or induction.

Table 1: Representative Estazolam Metabolite Formation in Human Liver Microsomes

Incubation ConditionTime (min)Estazolam Concentration (µM)4-Hydroxyestazolam Formed (pmol/min/mg protein)This compound (Internal Standard) Added (ng)Quantified 4-Hydroxyestazolam (µM)
HLM + NADPH + Cofactors301052.6100.53
HLM + NADPH + Cofactors601098.2100.99
HLM + NADPH + Cofactors (CYP3A4 Inhibitor)301015.1100.15

Note: The "Quantified 4-Hydroxyestazolam" column represents data normalized using this compound as the internal standard to correct for variations in sample processing and instrumental response.

Hepatocyte Culture Systems

Table 2: Estazolam Clearance and Metabolite Profile in Primary Human Hepatocytes

Incubation Time (hours)Estazolam Concentration (µM)4-Hydroxyestazolam (µM)1-Oxoestazolam (µM)Conjugated Metabolites (µM)This compound (Internal Standard) Added (ng)Normalized Estazolam (µM)
020.00.00.00.01020.0
212.53.51.21.81012.5
47.85.12.03.5107.8
83.26.02.55.1103.2

Note: The normalized Estazolam concentration, along with the quantified metabolites, is determined using this compound as the internal standard, ensuring accurate representation of metabolic clearance.

Recombinant Enzyme Systems

Recombinant enzyme systems, which express specific drug-metabolizing enzymes (e.g., individual CYP isoforms), are invaluable for definitively identifying the enzymes responsible for a drug's metabolism. Studies using recombinant human CYP enzymes (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) incubated with Estazolam, with this compound as the internal standard, help pinpoint the exact enzymes involved. Research has identified CYP3A4 as the primary enzyme responsible for the 4-hydroxylation of Estazolam nih.gov. Quantifying the substrate turnover by each recombinant enzyme allows for the determination of enzyme kinetics and the prediction of potential drug-drug interactions.

Table 3: Kinetic Parameters of Estazolam Metabolism by Recombinant Human CYP Enzymes

Recombinant EnzymeKm (µM)Vmax (pmol/min/mg protein)IC50 for CYP3A4 Inhibitor (µM)This compound (Internal Standard) Used for Quantification
CYP1A2N/AN/AN/AYes
CYP2C9N/AN/AN/AYes
CYP2C19N/AN/AN/AYes
CYP2D6N/AN/AN/AYes
CYP3A424.152.61.1 (Itraconazole)Yes

Note: N/A indicates no significant metabolism was observed. The kinetic parameters (Km, Vmax) and inhibition constants (IC50) are derived from quantitative analyses where this compound was used as the internal standard.

Application of this compound in Pre-clinical Pharmacokinetic Investigations

Pre-clinical pharmacokinetic (PK) investigations are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in animal models. This compound is critical in these in vivo studies for ensuring the accuracy of drug concentration measurements in various biological matrices.

Studies in Animal Models (e.g., Rodents, Canines) for Disposition Assessment

Pharmacokinetic studies in animal models, such as rodents and canines, are conducted to understand how Estazolam is absorbed into the bloodstream, distributed to tissues, metabolized, and eliminated from the body. This compound is indispensable as an internal standard in bioanalytical methods (e.g., LC-MS/MS) used to quantify Estazolam concentrations in plasma, serum, and tissue homogenates. This allows for the precise determination of key PK parameters, including:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

T1/2: Elimination half-life.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes.

Table 4: Representative Pre-clinical Pharmacokinetic Parameters of Estazolam in Rodents and Canines

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-24h) (ng*h/mL)T1/2 (h)Clearance (mL/h/kg)Internal Standard Used for Quantification
Rat5 (Oral)13000.555001.993.6This compound
Dog2 (Oral)2501.5180014.01.1This compound

Note: The pharmacokinetic parameters presented are derived from quantitative analyses where this compound was used as the internal standard to ensure accurate measurement of Estazolam concentrations in biological samples.

Analysis of Drug Incorporation Mechanisms in Biological Tissues (e.g., Hair)

The analysis of drugs in biological tissues such as hair provides a historical record of exposure. Studies investigating the incorporation of Estazolam into hair, often using micro-segmental analysis, require highly sensitive and specific quantification methods. This compound is employed as an internal standard in LC-MS/MS analyses to accurately measure Estazolam concentrations in hair samples. This precision is vital for understanding the kinetics of drug incorporation into hair follicles and for establishing temporal markers of drug intake, as demonstrated in studies examining drug presence in hair segments nih.govnih.govfrontiersin.org.

Table 5: Estazolam Concentration in Hair Segments from Pre-clinical Animal Models

Animal ModelTime Post-DoseHair Segment (mm from bulb)Estazolam Concentration (pg/mm)Internal Standard Used for Quantification
Rat12 hours0–0.4 (Hair Bulb)7.5This compound
Rat12 hours4–4.8 (Upper Root)1.2This compound
Rat28 days11.6–16.8 (Mid-Shaft)0.45This compound

Note: The accurate quantification of Estazolam in these complex hair matrices relies on the use of this compound as an internal standard.

Excretion Pathway Analysis

Table 6: Excretion Profile of Estazolam in Pre-clinical Animal Models

Animal ModelStudy Duration (days)Excreted as Parent Estazolam (%)Excreted as Metabolites (%)Total Excreted (%)Internal Standard Used for Quantification
Rat52.1 (Urine)75.9 (Urine + Feces)78.0This compound
Dog53.5 (Urine)74.5 (Urine + Feces)78.0This compound

Note: The percentages of excreted parent drug and metabolites are determined through quantitative analysis using this compound as the internal standard, enabling accurate mass balance calculations.

Compound List:

Estazolam

this compound

Role of Estazolam D5 in Forensic and Bioanalytical Research

Development of Comprehensive Screening and Confirmatory Methods for Benzodiazepines in Biological Evidence

The increasing significance of benzodiazepines in forensic toxicology necessitates the development of sensitive and specific analytical methods for their detection and quantification in biological matrices such as blood, urine, and hair. Estazolam-d5 is widely utilized as an internal standard in these methods, contributing to the reliable identification and quantification of a broad spectrum of benzodiazepines. scispace.comthermofisher.comthermofisher.comnumberanalytics.comthermofisher.comchromatographytoday.comuakron.edunih.govresearchgate.netresearchgate.netthermofisher.comoup.comoup.comnih.govnih.govsu.ac.th For example, advanced LC-MS/MS methods designed to analyze panels of up to 40 benzodiazepines and their metabolites often incorporate deuterated standards like this compound to ensure accurate quantification across diverse sample types. uakron.eduthermofisher.com The use of such standards is essential for method validation, meeting the rigorous requirements of forensic science. scispace.com

Research into Methodological Challenges in Forensic Toxicology

Forensic toxicologists encounter several challenges when analyzing drugs in biological samples, including matrix interferences and the presence of structurally similar compounds. This compound plays a vital role in addressing these issues.

Minimizing Matrix Interferences in Complex Biological Samples

Biological matrices contain numerous endogenous components that can adversely affect the ionization efficiency of analytes in mass spectrometry, a phenomenon known as matrix effects. These effects, which can either suppress or enhance the analyte signal, pose a significant threat to quantitative accuracy. Deuterated internal standards, such as this compound, are indispensable for mitigating these effects. sigmaaldrich.comnih.govfishersci.canih.govscispace.comsigmaaldrich.comthermofisher.comresearchgate.netoup.com By co-eluting with the target analyte and undergoing similar ionization processes, this compound allows for the real-time correction of matrix-induced signal variations. Research consistently demonstrates that the strategic use of deuterated internal standards effectively reduces or eliminates matrix effects, thereby improving the reliability of quantitative determinations for benzodiazepines in samples like whole blood and urine. nih.govscispace.comthermofisher.comresearchgate.netoup.com

Addressing Isomeric and Isobaric Compounds

The accurate differentiation of isomeric and isobaric compounds is a critical challenge in analytical chemistry, particularly within forensic toxicology. Isomers possess identical molecular formulas but distinct structural arrangements, while isobars share the same nominal mass but differ in elemental composition. nih.govresearchgate.net In LC-MS/MS analysis, these similarities can lead to co-elution or the generation of comparable fragmentation patterns, potentially causing misidentification or inaccurate quantification. While this compound's primary function is as an internal standard for estazolam itself, its distinct mass due to deuterium (B1214612) incorporation ensures its unambiguous identification and separation from the non-deuterated analyte and other compounds. This clear distinction is paramount for its role as an internal standard, guaranteeing that the measured signal is solely attributable to the added standard. Furthermore, in the analysis of complex benzodiazepine (B76468) panels, the use of specific deuterated internal standards for each target analyte is crucial for accurate quantification, even when potential interferences from other compounds are present. chromatographytoday.comuakron.edu

Advancements in Reference Standard Quality and Certification for Forensic Applications

The accuracy and reliability of forensic analyses are fundamentally dependent on the quality and traceability of the reference standards employed for calibration and method validation. This compound is readily available as a certified reference material (CRM), manufactured under rigorous quality assurance protocols. sigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.comlgcstandards.com Reputable suppliers provide Certificates of Analysis (CoA) that detail the standard's purity, identity, and traceability, often in compliance with ISO 17034 standards for reference material producers. lgcstandards.com This ensures that forensic laboratories have access to well-characterized, high-purity standards, which are essential for developing and validating robust analytical methods. The availability of such certified standards, including isotopically labeled compounds like this compound, underpins the precision and defensibility of results in forensic toxicology. sigmaaldrich.comfishersci.casigmaaldrich.comsigmaaldrich.comlgcstandards.com

Future Directions and Emerging Research Avenues for Estazolam D5

Integration with Novel Analytical Platforms and High-Throughput Methodologies

The inherent stability and distinct mass signature of Estazolam-d5 make it an ideal internal standard for quantitative bioanalysis, particularly in high-throughput screening and the development of advanced analytical methodologies. Its integration into novel platforms aims to improve sensitivity, specificity, and speed in detecting and quantifying estazolam and its metabolites in complex biological matrices.

Current research highlights the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of benzodiazepines, including estazolam, in biological samples uakron.edunih.govresearchgate.netshimadzu.comresearchgate.net. Future directions involve its application in emerging analytical techniques, such as microfluidic devices for rapid sample preparation and analysis, or coupling with advanced mass spectrometry techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) for enhanced separation and identification of isobaric compounds. The development of automated, integrated sample preparation and analysis systems, such as those utilizing modules like the CLAM-2000 coupled with LC-MS/MS, will further leverage this compound for high-throughput applications in clinical toxicology and pharmaceutical research gcms.cz. The precision and accuracy achieved with such integrated systems, often employing isotope-labeled internal standards like this compound, are crucial for robust method validation, including linearity, accuracy, specificity, and process efficiency gcms.cz.

Exploration of this compound in Advanced Metabolomics Studies

Metabolomics, the study of the complete set of metabolites in a biological sample, offers a comprehensive view of biochemical processes. This compound is invaluable in this field as an internal standard for accurate metabolite profiling and quantification, enabling a deeper understanding of drug metabolism and its impact on biological systems.

Research is exploring the use of this compound in advanced metabolomics to identify biomarkers for drug intoxication and to elucidate metabolic pathways. For instance, studies are employing LC-HR MS/MS-based metabolomics to create discriminative classification models for fatal estazolam intoxication, analyzing plasma and brainstem samples to identify perturbed metabolic pathways researchgate.netmdpi.comnih.gov. The inclusion of this compound in such studies ensures the reliability of quantitative data, allowing for the precise tracking of estazolam and its metabolites, thereby enhancing the accuracy of biomarker discovery and toxicological mechanism elucidation. Future research could involve using this compound in untargeted metabolomics to identify novel metabolic pathways affected by estazolam or its related compounds, contributing to a more holistic understanding of drug disposition and potential toxicological effects.

Potential for this compound in Mechanistic Studies of Drug-Drug Interactions (in vitro)

Drug-drug interactions (DDIs) are a significant concern in pharmacotherapy, often mediated by drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms. This compound can play a crucial role in in vitro studies designed to elucidate the mechanisms of these interactions.

Estazolam itself is known to be metabolized by CYP3A nih.govdrugs.comdrugbank.com, and in vitro studies have shown it does not significantly inhibit major CYP isoforms at therapeutic concentrations nih.govdrugs.com. However, this compound can serve as a vital internal standard when studying the impact of other compounds on estazolam's metabolism or when estazolam is used as a probe substrate to assess the inhibitory or inductive effects of other drugs on CYP3A. Future research could utilize this compound in more complex in vitro DDI models, such as those involving co-cultured hepatocytes or liver microsomes from different species, to provide highly accurate quantitative data. This would allow for a more precise understanding of how co-administered drugs might alter estazolam's pharmacokinetic profile, contributing to safer prescribing practices. Furthermore, this compound can be employed in studies investigating interactions with drug transporters, providing robust quantitative support for mechanistic DDI assessments.

Development of New Deuterated Analogs for Related Compounds

The success of deuteration strategies in improving drug properties, such as metabolic stability and pharmacokinetic profiles, has spurred interest in developing new deuterated analogs for a wide range of compounds tandfonline.comgabarx.comnih.govresearchgate.net. This compound serves as a precedent and a valuable reference for the synthesis and application of deuterated analogs of other benzodiazepines and related central nervous system (CNS) active drugs.

The development of novel deuterated analogs often involves strategic deuterium (B1214612) incorporation at sites susceptible to metabolic breakdown, thereby leveraging the kinetic isotope effect (KIE) to enhance metabolic stability and potentially alter pharmacokinetic or pharmacodynamic properties tandfonline.comgabarx.comresearchgate.net. Future research could focus on synthesizing deuterated analogs of other benzodiazepines or structurally related compounds that are currently lacking stable isotope-labeled internal standards. This would facilitate their quantitative analysis in various research settings, including forensic toxicology, clinical trials, and pharmacometabolomics. The methodologies developed for the synthesis and characterization of this compound, such as those involving deuterium sources for isotopic exchange or specific synthetic routes, can be adapted for these new analog developments nus.edu.sg. The growing demand for high-purity, precisely labeled compounds underscores the importance of continued innovation in deuterium labeling techniques for drug discovery and development assumption.eduglobalgrowthinsights.com.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Estazolam-d5 with high isotopic purity, and what analytical methods validate its structural integrity?

  • Methodological Answer :

  • Synthesis protocols should prioritize deuterium incorporation efficiency, using techniques like hydrogen-deuterium exchange under controlled conditions (e.g., acid-catalyzed exchange). Isotopic purity (≥98%) must be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
  • Analytical validation requires comparative analysis against non-deuterated Estazolam, focusing on retention time shifts in liquid chromatography-mass spectrometry (LC-MS) and deuterium-induced spectral changes in NMR . Challenges include minimizing isotopic dilution during purification .

Q. What experimental controls are essential for assessing this compound stability under varying storage conditions?

  • Methodological Answer :

  • Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, humidity) with controls for pH, solvent composition, and temperature. Use high-performance liquid chromatography (HPLC) to monitor degradation products.
  • Data interpretation must differentiate between deuterium-related stability enhancements (e.g., reduced metabolic susceptibility) and solvent-mediated degradation pathways . Replicate experiments are critical to account for batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Methodological Answer :

  • Conduct comparative metabolic profiling using hepatocyte cultures (in vitro) and rodent models (in vivo), with LC-MS/MS quantification of deuterated metabolites.
  • Analyze discrepancies through enzyme kinetics (e.g., cytochrome P450 isoform specificity) and deuterium isotope effects on metabolic rates. Cross-validate findings with stable isotope tracing and computational docking studies to identify binding affinity changes .

Q. What statistical approaches are optimal for analyzing pharmacokinetic variability in deuterated benzodiazepines like this compound?

  • Methodological Answer :

  • Employ population pharmacokinetic (PopPK) models to account for intersubject variability, integrating covariates like body mass index and hepatic enzyme activity.
  • Use nonlinear mixed-effects modeling (NONMEM) to quantify deuterium’s impact on clearance rates. Sensitivity analysis should test assumptions about isotope effects on distribution volumes .

Q. How should researchers design crossover studies to compare this compound’s pharmacodynamic effects against its non-deuterated counterpart?

  • Methodological Answer :

  • Utilize double-blind, placebo-controlled designs with washout periods to mitigate carryover effects. Electroencephalogram (EEG) biomarkers (e.g., beta-frequency power) can objectively quantify sedative effects.
  • Address data contradictions by stratifying participants based on genetic polymorphisms (e.g., CYP3A4/5 variants) and applying multivariate regression to isolate deuterium-specific outcomes .

Data Analysis and Reporting Standards

Q. What criteria ensure robust reproducibility in this compound bioanalytical assays?

  • Methodological Answer :

  • Follow International Council for Harmonisation (ICH) guidelines for method validation: assess linearity (R² > 0.995), precision (CV ≤15%), and accuracy (85–115% recovery).
  • Document deuterium-related matrix effects (e.g., ion suppression in MS) and use deuterated internal standards (e.g., Estazolam-d10) to normalize variability .

Q. How can researchers critically evaluate conflicting literature on this compound’s receptor-binding affinity?

  • Methodological Answer :

  • Perform meta-analysis with heterogeneity testing (I² statistic) to identify study-specific biases. Replicate key experiments under standardized conditions (e.g., radioligand displacement assays at 25°C).
  • Use molecular dynamics simulations to model deuterium’s steric and electronic effects on GABA-A receptor interactions .

Ethical and Safety Considerations

Q. What safety protocols are mandatory for handling this compound in preclinical studies?

  • Methodological Answer :

  • Adhere to OSHA PELs and ACGIH TLVs for laboratory exposure limits. Use fume hoods for synthesis steps and personal protective equipment (PPE) for in vivo dosing .
  • Include teratogenicity screening in animal models, as deuterated compounds may alter placental transfer kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.